2,4,6-Trimethyl-4-heptanol

Beschreibung

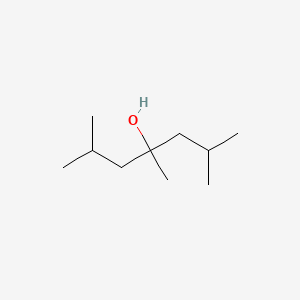

2,4,6-Trimethyl-4-heptanol is an organic compound with the molecular formula C₁₀H₂₂O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a heptane chain with three methyl groups at the 2nd, 4th, and 6th positions. This compound is also known as 4-heptanol, 2,4,6-trimethyl- and has a molecular weight of 158.2811 g/mol .

Eigenschaften

IUPAC Name |

2,4,6-trimethylheptan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-8(2)6-10(5,11)7-9(3)4/h8-9,11H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVYJSJPLCSACO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(CC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10209688 | |

| Record name | 4-Heptanol, 2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60836-07-9 | |

| Record name | 4-Heptanol, 2,4,6-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060836079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Heptanol, 2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,4,6-Trimethyl-4-heptanol can be synthesized through various methods. One common approach involves the catalytic hydrogenation of 2,4,6-trimethyl-4-heptanone. This reaction typically requires a hydrogen gas atmosphere and a suitable catalyst such as palladium on carbon (Pd/C) or nickel (Ni) under elevated temperatures and pressures .

Industrial Production Methods

In industrial settings, the production of 2,4,6-trimethyl-4-heptanol often involves the use of high-pressure autoclaves and continuous flow reactors. The process may include the hydrogenation of the corresponding ketone using a nickel-on-kieselguhr catalyst at temperatures ranging from 160°C to 180°C and hydrogen pressures of 1,000 to 1,300 psi .

Analyse Chemischer Reaktionen

Types of Reactions

2,4,6-Trimethyl-4-heptanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding ketone, 2,4,6-trimethyl-4-heptanone, using oxidizing agents such as chromic acid or potassium permanganate.

Reduction: The compound can be reduced to form the corresponding alkane, 2,4,6-trimethylheptane, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Oxidation: Chromic acid (H₂CrO₄), potassium permanganate (KMnO₄)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed

Oxidation: 2,4,6-Trimethyl-4-heptanone

Reduction: 2,4,6-Trimethylheptane

Substitution: 2,4,6-Trimethyl-4-chloroheptane

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

2,4,6-Trimethyl-4-heptanol is utilized as an intermediate in the synthesis of various organic compounds. Its structure allows it to participate in reactions that yield other functionalized compounds, making it valuable in the field of organic chemistry.

Case Study: Synthesis of Esters

- Objective : To synthesize esters for use in fragrances and flavorings.

- Method : The compound undergoes esterification reactions with carboxylic acids.

- Outcome : The resulting esters exhibit desirable olfactory properties suitable for cosmetic applications.

Fragrance Industry

Due to its pleasant scent profile, 2,4,6-trimethyl-4-heptanol is employed as a fragrance ingredient in personal care products and household items.

Safety Assessment

- A safety assessment conducted by the RIFM Expert Panel indicated that this compound has low sensitizing potential and does not pose significant risks at typical usage levels (0.001% to 1.7%) in consumer products .

Analytical Chemistry

In analytical chemistry, 2,4,6-trimethyl-4-heptanol serves as a standard reference material for chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Application Example

- Use : It is used to calibrate instruments and validate methods for detecting similar alcohols in environmental samples.

- Benefit : Ensures accurate quantification of alcohols in complex mixtures.

Toxicology Studies

Research into the toxicity of branched-chain alcohols, including 2,4,6-trimethyl-4-heptanol, has been conducted to evaluate their safety for human exposure.

Findings

- Studies have shown that this compound exhibits low acute toxicity and does not induce genotoxicity or carcinogenicity under standard testing conditions .

Odor Threshold Measurement

The detection thresholds for odorants are critical in assessing their impact on air quality and consumer products.

Research Findings

- 2,4,6-trimethyl-4-heptanol has been studied using the triangle odor bag method to determine its odor threshold levels in various environments . This information is crucial for industries focused on odor control and product formulation.

Wirkmechanismus

The mechanism of action of 2,4,6-trimethyl-4-heptanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. Its effects on biological systems may be mediated through its ability to modulate enzyme activity, receptor binding, and cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4,6-Trimethyl-2-heptanol: Another isomer with the hydroxyl group at the 2nd position.

2,4,6-Trimethyl-3-heptanol: An isomer with the hydroxyl group at the 3rd position.

2,4,6-Trimethyl-5-heptanol: An isomer with the hydroxyl group at the 5th position

Uniqueness

2,4,6-Trimethyl-4-heptanol is unique due to its specific structural arrangement, which influences its physical and chemical properties. The position of the hydroxyl group at the 4th carbon atom, along with the presence of three methyl groups, imparts distinct reactivity and steric effects compared to its isomers .

Biologische Aktivität

2,4,6-Trimethyl-4-heptanol (TMH) is a branched-chain alcohol with the molecular formula C10H22O and a molecular weight of approximately 158.29 g/mol. It is known for its diverse biological activities, including antibacterial, antioxidant, and potential anticancer properties. This article explores the biological activities of TMH based on recent research findings.

TMH is characterized by its branched structure, which contributes to its unique chemical properties. Its InChI Key is QSVYJSJPLCSACO-UHFFFAOYSA-N, and it has several synonyms including 2,4,6-trimethylheptan-4-ol and diisobutyl methyl carbinol. Table 1 summarizes its chemical identifiers.

| Property | Value |

|---|---|

| CAS Number | 60836-07-9 |

| Molecular Formula | C10H22O |

| Molecular Weight (g/mol) | 158.29 |

| PubChem CID | 143748 |

| IUPAC Name | 2,4,6-trimethylheptan-4-ol |

Antibacterial Activity

Research indicates that TMH exhibits significant antibacterial activity against various strains of bacteria. A study utilizing molecular docking analysis demonstrated that TMH can bind effectively to bacterial enzymes such as tyrosyl-tRNA synthetase, which is crucial for protein synthesis in bacteria. This binding suggests a potential mechanism for its antibacterial action . The minimum inhibitory concentration (MIC) for TMH against Proteus mirabilis was found to be notably low, indicating strong antibacterial efficacy .

Antioxidant Activity

TMH has been evaluated for its antioxidant properties using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). In these assays, TMH demonstrated a strong capacity to scavenge free radicals. The IC50 values obtained in these studies indicate that TMH possesses comparable antioxidant activity to known antioxidants like Vitamin C .

Anticancer Potential

Preliminary studies suggest that TMH may have anticancer properties. In vitro studies have shown that TMH can induce apoptosis in cancer cell lines through the activation of specific pathways involved in programmed cell death. The exact mechanisms remain under investigation but may involve the modulation of oxidative stress and inflammatory responses .

Case Studies and Research Findings

- Antimicrobial Efficacy : In a study assessing the antimicrobial activity of various alcohols, TMH was found to inhibit the growth of both Gram-positive and Gram-negative bacteria effectively. The study reported MIC values ranging from 0.5 to 1 mg/mL for various bacterial strains .

- Antioxidant Capacity : A comparative analysis of different alcohols revealed that TMH exhibited an IC50 value of approximately 15 µg/mL in the DPPH assay, demonstrating its potential as an effective antioxidant agent .

- Molecular Docking Studies : Molecular docking simulations indicated that TMH binds strongly to the active sites of several bacterial enzymes, suggesting a novel approach for developing antibacterial agents based on this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.